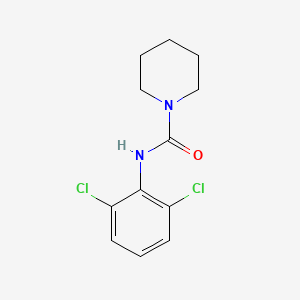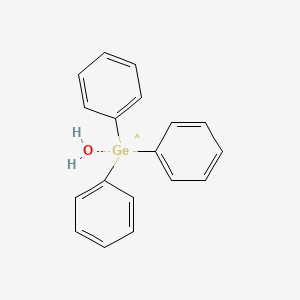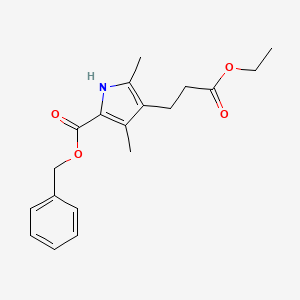![molecular formula C16H16N2O3 B11951470 2-methoxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11951470.png)
2-methoxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-METHOXYBENZOIC (2-METHOXYBENZYLIDENE)HYDRAZIDE is a chemical compound with the molecular formula C16H16N2O3 and a molecular weight of 284.318 g/mol It is a derivative of benzoic acid and is characterized by the presence of a methoxy group and a hydrazide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXYBENZOIC (2-METHOXYBENZYLIDENE)HYDRAZIDE typically involves the condensation reaction between 2-methoxybenzaldehyde and 2-methoxybenzoic hydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent, such as ethanol .
Industrial Production Methods
While specific industrial production methods for 2-METHOXYBENZOIC (2-METHOXYBENZYLIDENE)HYDRAZIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
2-METHOXYBENZOIC (2-METHOXYBENZYLIDENE)HYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.
科学研究应用
2-METHOXYBENZOIC (2-METHOXYBENZYLIDENE)HYDRAZIDE has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-METHOXYBENZOIC (2-METHOXYBENZYLIDENE)HYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-METHOXYBENZOIC (2,4-DIHYDROXYBENZYLIDENE)HYDRAZIDE
- 2-METHOXYBENZOIC (2-HYDROXYBENZYLIDENE)HYDRAZIDE
- BENZOIC (2-METHOXYBENZYLIDENE)HYDRAZIDE
- 2-METHOXYBENZOIC (2-HYDROXY-1-NAPHTHYLMETHYLENE)HYDRAZIDE
- 4-METHOXYBENZOIC (2,3-DIMETHOXYBENZYLIDENE)HYDRAZIDE
Uniqueness
2-METHOXYBENZOIC (2-METHOXYBENZYLIDENE)HYDRAZIDE is unique due to the presence of both methoxy and hydrazide functional groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
属性
分子式 |
C16H16N2O3 |
|---|---|
分子量 |
284.31 g/mol |
IUPAC 名称 |
2-methoxy-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H16N2O3/c1-20-14-9-5-3-7-12(14)11-17-18-16(19)13-8-4-6-10-15(13)21-2/h3-11H,1-2H3,(H,18,19)/b17-11+ |
InChI 键 |
CACILLJLVMDISL-GZTJUZNOSA-N |
手性 SMILES |
COC1=CC=CC=C1/C=N/NC(=O)C2=CC=CC=C2OC |
规范 SMILES |
COC1=CC=CC=C1C=NNC(=O)C2=CC=CC=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11951391.png)

![2,6-Ditert-butyl-4-[(4-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B11951403.png)










![4-{5-[(E)-2-(1,3-Benzothiazol-2-YL)-2-cyanoethenyl]-2-furyl}benzenesulfonamide](/img/structure/B11951483.png)
